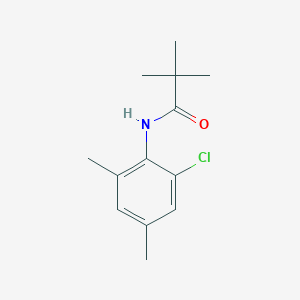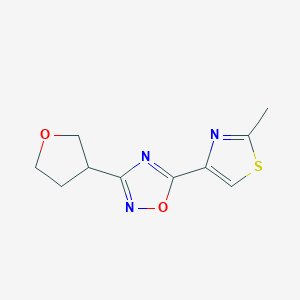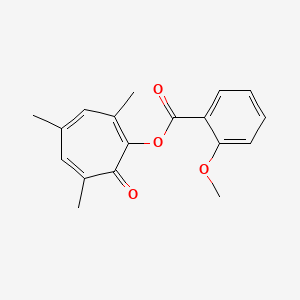
N-(2-chloro-4,6-dimethylphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar compounds involves complex reactions. For example, the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a related compound, was achieved through the reaction of specific diones with chloropropanoyl chloride (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
- Crystal structure determination is a common method used for structural analysis. For instance, compounds like 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide had their molecular structure determined through crystallography, revealing specific spatial arrangements (Yalcin et al., 2012).
Chemical Reactions and Properties
- Compounds of this nature typically undergo various chemical transformations. For instance, the chlorination of similar phenols results in the formation of different chloromethylene compounds and ketones, indicating complex reaction pathways (Hartshorn et al., 1986).
Physical Properties Analysis
- The physical properties such as crystal packing, intermolecular interactions, and phase transitions of similar compounds are often studied using techniques like X-ray diffraction and spectroscopy. For example, studies on the crystal structures of 2,6-disubstituted N-arylthioamides revealed insights into their physical properties, like hydrogen bonding and weak interactions (Omondi et al., 2009).
Chemical Properties Analysis
- The chemical properties of these compounds are explored through various spectroscopic and computational methods. A study on N-(2,4-Dimethylphenyl)-2,2-dichloroacetamide, a related compound, involved ab initio and DFT studies to understand its structural, thermodynamical, and vibrational characteristics (Arjunan et al., 2012).
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-8-6-9(2)11(10(14)7-8)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQLIIYRGILROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)

![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)
![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5663371.png)
![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)

![N-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5663397.png)
![2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5663411.png)

![8-(5-methoxy-2-furoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5663431.png)